molecular formula C12H12N2 B1635359 Phenyl(pyridin-2-yl)methanamine CAS No. 39930-11-5

Phenyl(pyridin-2-yl)methanamine

Cat. No.: B1635359
CAS No.: 39930-11-5
M. Wt: 184.24 g/mol
InChI Key: BAEZXIOBOOEPOS-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanamine is a chemical compound with the linear formula C12H12N2 . It is also known by other names such as 1-Phenyl-1-pyridin-2-ylmethanamine and alpha-(2-pyridyl)benzylamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 . The molecular weight is 184.24 g/mol .


Chemical Reactions Analysis

This compound has been used in the catalytic transfer hydrogenation of carbonyl compounds, allowing easy synthesis of alcohols under mild conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Catalytic Applications

  • Synthesis of Palladacycles: Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown promising results in catalytic applications with good activity and selectivity, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity and Imaging: Phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine has been used in forming Iron(III) complexes that show photocytotoxic properties. These complexes are notable for their ability to induce apoptosis and generate reactive oxygen species in red light, making them potential candidates for cellular imaging and cancer therapy (Basu et al., 2014).

Antiosteoclast Activity

  • Antiosteoclast Activity: The compound has been involved in the synthesis of boronates showing moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in the treatment of conditions affecting bone density and health (G. S. Reddy et al., 2012).

DNA Interaction and Photocytotoxicity

  • DNA Interaction Studies: Studies have shown that iron(III) complexes of phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine interact favorably with DNA. Their photocytotoxic properties in red light make them potential agents for cancer therapy (Basu et al., 2015).

Anticancer Activity

  • Palladium(II) and Platinum(II) Complexes for Anticancer Activity: The compound has been employed in synthesizing palladium and platinum complexes. These complexes have shown significant anticancer activity, suggesting potential in cancer treatment (Mbugua et al., 2020).

Anion Detection in Aqueous Solution

  • **Anion Detection:** A tri-(2-picolyl) amine-modified triarylborane derivative was synthesized using the compound. This new material can distinguish between cyanide and fluoride anions in aqueous solution, displaying different fluorogenic responses, which is significant for environmental monitoring and chemical sensing applications (Zhang et al., 2019).

Chiral Compound Synthesis

  • Chiral Compound Synthesis: The compound has been used in the synthesis of (indol-2-yl)methanamines, which are closely related to tetrahydro-β-carbolines, a key feature in many natural and pharmaceutical compounds. This highlights its utility in the synthesis of complex, biologically active molecules (Lood et al., 2015).

Solar Cell Performance Enhancement

  • Enhancing Solar Cell Performance: The compound has been utilized in synthesizing pyridine-anchor co-adsorbents. These have been used in combination with a ruthenium complex to enhance the performance of dye-sensitized solar cells, indicating its potential in renewable energy technologies (Wei et al., 2015).

Metal-Dependent Cytotoxic Behavior

  • Metal-Dependent Cytotoxic Behavior: Research has shown that coordination compounds with phenyl(pyridin-2-yl)methanamine demonstrate metal-dependent cytotoxic behavior. This property is significant in the development of metal-based therapeutics and understanding the role of metal ions in biological systems (Grau et al., 2018).

Fluorescence Studies

  • Fluorescence Studies and Material Synthesis: The compound has been used in synthesizing derivatives that exhibit remarkable Stokes' shift and fluorescence properties. This has implications for the development of new luminescent materials for various applications, including in optical devices and sensors (Volpi et al., 2017).

Safety and Hazards

Phenyl(pyridin-2-yl)methanamine has a GHS05 Pictogram, with the Signal Word “Danger”. Hazard Statements include H314, and Precautionary statements include P260-P264-P280-P301+P310+P330+P331-P303+P361+P353+P310-P304+P340+P310-P305+P351+P338+P310-P363-P405-P501 .

Future Directions

Phenyl(pyridin-2-yl)methanamine has been used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones . This suggests potential future directions in the design of a new generation of catalysts .

Properties

IUPAC Name

phenyl(pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEZXIOBOOEPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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